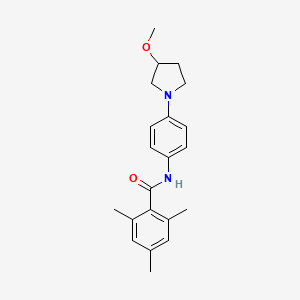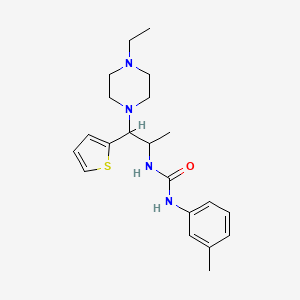
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea” appears to be a complex organic molecule. It contains several functional groups, including a piperazine ring, a thiophene ring, a urea group, and a tolyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure would depend on the specific stereochemistry of the compound, which is not provided in the name.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the thiophene ring might participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on.Wissenschaftliche Forschungsanwendungen
In vitro and in vivo Metabolism Studies
In the realm of pharmacology, understanding the metabolism of chemical compounds is crucial. A study by Wan et al. (2019) on a structurally related compound, TPPU, provides insights into its metabolic pathways. This research could be analogous to understanding the metabolism of the compound , focusing on hydroxylation, amide hydrolysis, and excretion mechanisms. The study confirms the importance of identifying metabolites to assess the safety and effectiveness of pharmaceuticals (Wan et al., 2019).
Synthesis and Anticonvulsant Activity
Kamiński et al. (2015) explored the design, synthesis, and evaluation of new hybrid compounds for anticonvulsant activity. Their work on compounds derived from propanamides and butanamides, potentially similar in action to the compound , underscores the role of chemical synthesis in developing new therapeutic agents. Their findings highlight the potential for creating effective treatments for epilepsy and related disorders (Kamiński et al., 2015).
Biological Evaluation of Novel Compounds
The synthesis and biological evaluation of compounds with potential activity on serotonin receptors, as conducted by Pessoa‐Mahana et al. (2012), offer another perspective on the utility of such chemical entities. This work illustrates the potential of chemical compounds to influence biological pathways, which is essential for developing new psychiatric and neurological treatments (Pessoa‐Mahana et al., 2012).
Spectroscopic and Computational Studies
Vennila et al. (2021) conducted spectroscopic characterization and molecular docking studies on a novel Mannich base compound, showcasing the compound's potential for targeting proteins related to Alzheimer's disease, Parkinson's disease, and schizophrenia. Such studies are pivotal for the preclinical assessment of new therapeutic candidates, providing insights into their mechanism of action at the molecular level (Vennila et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Research on the synthesis and evaluation of novel compounds for antimicrobial and anti-proliferative activities, as performed by Al-Mutairi et al. (2019), further underscores the broad spectrum of scientific applications for chemical compounds. Their work demonstrates the potential of such entities in addressing various types of infections and cancers, highlighting the importance of chemical synthesis in medicinal research (Al-Mutairi et al., 2019).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity under various conditions, and exploring its potential uses in fields like medicine or materials science.
Eigenschaften
IUPAC Name |
1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4OS/c1-4-24-10-12-25(13-11-24)20(19-9-6-14-27-19)17(3)22-21(26)23-18-8-5-7-16(2)15-18/h5-9,14-15,17,20H,4,10-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDQDHUTZFOXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2738003.png)
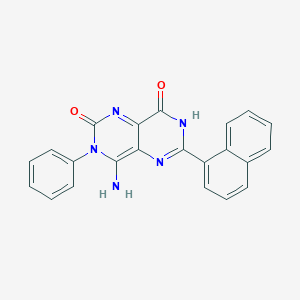
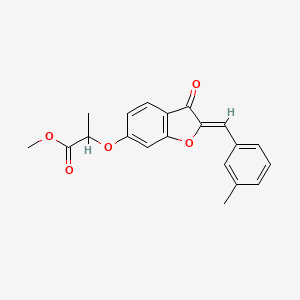
![7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2738007.png)
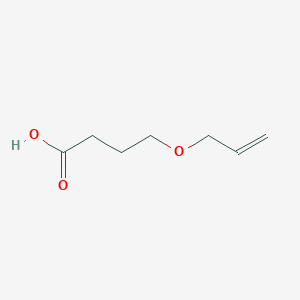
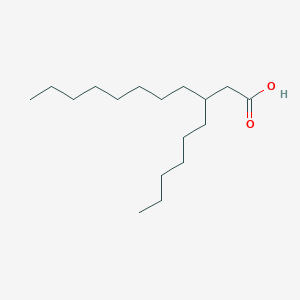
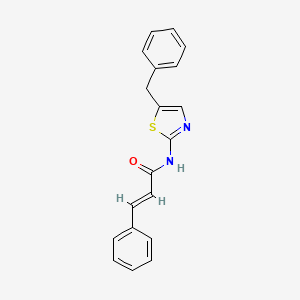
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2738017.png)
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2738018.png)
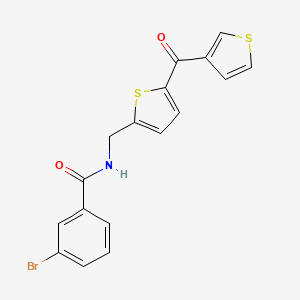
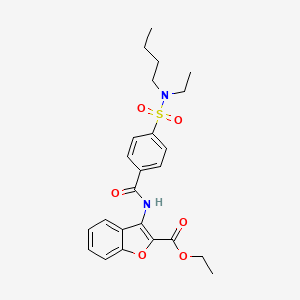
![4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride](/img/structure/B2738023.png)
![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)
